molecular formula C13H14ClNO B5833899 8-chloro-2-methyl-3-propyl-4-quinolinol

8-chloro-2-methyl-3-propyl-4-quinolinol

Cat. No.: B5833899
M. Wt: 235.71 g/mol
InChI Key: YHIUEOBMLJKWSD-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-3-propyl-4-quinolinol is a substituted quinolinol derivative featuring a hydroxyl group at position 4, a methyl group at position 2, a propyl group at position 3, and a chlorine atom at position 8. Quinolinols are heterocyclic compounds known for their chelating properties and diverse applications in medicinal chemistry, corrosion inhibition, and materials science .

For example, alkylation of quinolinol precursors with isopropyl lithium or alkyl halides, as described in 2-isopropyl-8-quinolinol synthesis , may parallel the introduction of the propyl group in this compound.

Properties

IUPAC Name

8-chloro-2-methyl-3-propyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h4,6-7H,3,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUEOBMLJKWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=C(C1=O)C=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of quinolinol derivatives. Key comparisons include:

(a) 8-Chloro-2-(4-Methylphenyl)Quinoline-4-Carboxylic Acid (CAS 401604-07-7)
  • Structure : Carboxylic acid at position 4, 4-methylphenyl at position 2, chlorine at position 8.
  • Properties: Higher polarity due to the carboxylic acid group, with slight solubility in chloroform, methanol, and DMSO .
  • Comparison: The absence of a carboxylic acid in 8-chloro-2-methyl-3-propyl-4-quinolinol likely increases lipophilicity, enhancing membrane permeability. The propyl group at position 3 may further reduce aqueous solubility compared to the methylphenyl substituent.
(b) 4-Hydrazino-8-Methylquinolin-2(1H)-One
  • Structure: Hydrazino group at position 4, methyl at position 8.
  • Properties: Synthesized via hydrazination of 4-chloroquinolinone, with applications in Staudinger reactions for amine generation .
  • Comparison: The hydroxyl group at position 4 in the target compound enables metal chelation, a feature absent in hydrazino derivatives. This makes the target more suitable for corrosion inhibition, similar to 8-quinolinol derivatives .
(c) 2-Isopropyl-8-Quinolinol
  • Structure : Isopropyl at position 2, hydroxyl at position 8.
  • Synthesis: Prepared via alkylation and demethylation of 8-methoxyquinoline .
  • Comparison: The hydroxyl group at position 4 (vs. The propyl group at position 3 introduces greater steric bulk than isopropyl at position 2, possibly affecting reactivity in substitution reactions.

Research Findings and Functional Insights

  • Reactivity : The propyl group at position 3 may hinder electrophilic substitution at adjacent positions but enhance stability in hydrophobic environments. This contrasts with 4-carboxylic acid derivatives, where the electron-withdrawing group activates the ring for nucleophilic attack .
  • The target’s chlorine atom at position 8 could enhance antimicrobial activity, as seen in halogenated quinolinols .

Q & A

Q. What are the optimal synthetic routes for 8-chloro-2-methyl-3-propyl-4-quinolinol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including alkylation, cyclization, and halogenation. Key parameters include:

  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Solvent selection : Dimethylformamide (DMF) is preferred for its polar aprotic nature and ability to dissolve intermediates .
  • Base catalysts : Potassium carbonate facilitates deprotonation and accelerates alkylation steps .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation3-propyl bromide, K₂CO₃, DMF, 100°C65–7095%
CyclizationH₂SO₄, reflux80–8597%
ChlorinationPOCl₃, 110°C75–8090%

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

  • X-ray crystallography : Resolves substituent positions (e.g., Cl at C8, propyl at C3) via bond angles and torsion parameters .
  • NMR spectroscopy :
    • ¹H NMR : Methyl (C2) protons appear as a singlet at δ 2.3–2.5 ppm; propyl group shows triplet (δ 0.9–1.0 ppm) and multiplet (δ 1.5–1.7 ppm) .
    • ¹³C NMR : Quinolinol carbonyl at δ 160–165 ppm; chlorinated C8 at δ 115–120 ppm .
  • HRMS : Validates molecular formula (C₁₃H₁₅ClNO) with <2 ppm mass error .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-propyl group influence biological activity compared to analogs with shorter alkyl chains?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    • The 3-propyl group enhances lipophilicity, improving membrane permeability (logP ~2.8 vs. 2.1 for methyl analogs) .
    • Bulkier substituents reduce binding to cytochrome P450 enzymes, minimizing off-target effects in antimicrobial assays .
  • Comparative assays :

    SubstituentMIC (μg/mL) E. coliLogP
    Propyl (C3)4.22.8
    Methyl (C3)8.52.1
    Data from bacterial growth inhibition studies

Q. What strategies mitigate contradictions in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies arise from solvent polarity, pH, and crystallinity. To standardize:

  • Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–9) .
  • Crystallinity analysis : Use differential scanning calorimetry (DSC) to correlate amorphous vs. crystalline forms with solubility .
  • pH-dependent studies : Protonation of the quinolinol -OH group (pKa ~8.5) increases aqueous solubility at physiological pH .

Q. How can interaction studies with biological macromolecules (e.g., DNA, proteins) be designed to elucidate mechanisms of action?

Methodological Answer:

  • Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots to calculate binding constants (Kₐ ~10⁴ M⁻¹) .
  • Molecular docking : Use AutoDock Vina to model interactions with DNA gyrase (binding energy ≤ -8.5 kcal/mol) .
  • Circular dichroism (CD) : Detect conformational changes in DNA upon intercalation (e.g., reduced ellipticity at 275 nm) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve enantiomers .
  • Asymmetric catalysis : Employ Pd/Cu bimetallic systems for stereoselective alkylation (ee >90%) .
  • Process optimization : Reduce reaction time via microwave-assisted synthesis (30 min vs. 6 hr conventional) .

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